molecular formula C30H50O4 B1257712 (3R,4R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol

(3R,4R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol

Cat. No.: B1257712
M. Wt: 474.7 g/mol
InChI Key: BIYKZVKORGTONM-GSNFRQHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol is a natural product found in Planchonia careya with data available.

Properties

Molecular Formula

C30H50O4

Molecular Weight

474.7 g/mol

IUPAC Name

(3R,4R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4a-(hydroxymethyl)-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol

InChI

InChI=1S/C30H50O4/c1-25(2)16-19-18-8-9-21-27(5)12-11-22(32)26(3,4)20(27)10-13-29(21,7)28(18,6)14-15-30(19,17-31)24(34)23(25)33/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24-,27-,28+,29+,30-/m0/s1

InChI Key

BIYKZVKORGTONM-GSNFRQHWSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)C)C)(C)C)O

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)CO)C)C)(C)C)O)C)C

Synonyms

16-deoxybarringtogenol C
3-O-beta-d-glucopyranosyl (1-6)-beta-d-glucopyranosyl, 28-O-beta-d-glucopyranosyl (1-6) (alpha-l-rhamnopyranosyl (1-2))-beta-d-glucopyranosyl, 16-deoxybarringtogenol C

Origin of Product

United States

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